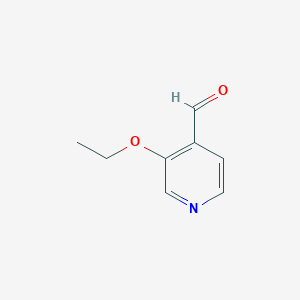

3-Ethoxyisonicotinaldehyde

Description

3-Ethoxyisonicotinaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of isonicotinaldehyde, where the ethoxy group is attached to the third position of the pyridine ring

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

3-ethoxypyridine-4-carbaldehyde |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-5-9-4-3-7(8)6-10/h3-6H,2H2,1H3 |

InChI Key |

NAQPIVFXHJUJOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CN=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyisonicotinaldehyde can be achieved through several methods. One common approach involves the ethylation of isonicotinaldehyde. This reaction typically requires the use of ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-Ethoxyisonicotinaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Ethoxyisonicotinic acid.

Reduction: 3-Ethoxyisonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxyisonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of bioactive compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxyisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

3-Hydroxyisonicotinaldehyde: Similar structure but with a hydroxyl group instead of an ethoxy group.

Isonicotinaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.

Uniqueness

3-Ethoxyisonicotinaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Biological Activity

3-Ethoxyisonicotinaldehyde is a compound derived from isonicotinic acid, a pyridine derivative known for various biological activities. This article explores the synthesis, biological properties, and potential applications of 3-ethoxyisonicotinaldehyde, focusing on its antimicrobial, antifungal, and anticancer activities.

Synthesis

The synthesis of 3-ethoxyisonicotinaldehyde typically involves the reaction of isonicotinic acid with ethyl iodide in the presence of a base, followed by oxidation to yield the aldehyde form. The general reaction can be summarized as follows:

Antimicrobial Activity

3-Ethoxyisonicotinaldehyde has demonstrated significant antimicrobial activity against various bacterial strains. In studies assessing its efficacy, it exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

| Escherichia coli | 64 |

This data indicates its potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Antifungal Activity

The compound also exhibits antifungal properties. It has been tested against several fungal pathogens, including Candida albicans. The results showed an MIC of 32 µg/mL, indicating moderate antifungal activity.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

These findings suggest that 3-ethoxyisonicotinaldehyde could be a candidate for developing antifungal treatments.

Anticancer Activity

Research into the anticancer properties of 3-ethoxyisonicotinaldehyde has revealed promising results. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results indicate that further investigation into its potential as an anticancer agent is warranted.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of isonicotinic acid and their antimicrobial properties. Among these, 3-ethoxyisonicotinaldehyde was highlighted for its potent activity against resistant bacterial strains, suggesting its utility in developing new antibiotics .

- Antifungal Applications : Research conducted by Aggarwal et al. demonstrated that derivatives similar to 3-ethoxyisonicotinaldehyde showed significant antifungal activity against various pathogenic fungi, reinforcing the need for further exploration into its antifungal applications .

- Cancer Research : A recent study explored the effects of various pyridine derivatives on cancer cell lines, finding that compounds like 3-ethoxyisonicotinaldehyde could induce apoptosis in MCF-7 cells through ROS-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.